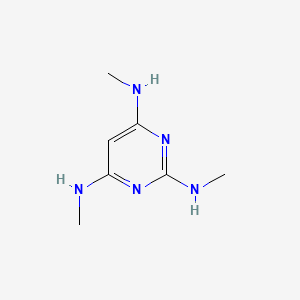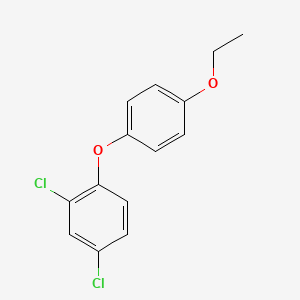![molecular formula C13H9N3O5 B14625696 Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- CAS No. 58668-50-1](/img/structure/B14625696.png)
Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group. This can be achieved using a mixture of nitric and sulfuric acids . The resulting nitrobenzoic acid is then subjected to further reactions to introduce the pyridinylcarbonylamino group. This often involves the use of reagents such as pyridine and acylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques to ensure high-quality output .
化学反应分析
Types of Reactions
Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- has several scientific research applications:
作用机制
The mechanism of action of benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridinylcarbonylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2-Nitrobenzoic acid: Similar in structure but lacks the pyridinylcarbonylamino group.
5-Amino-2-nitrobenzoic acid: Contains an amino group instead of the pyridinylcarbonylamino group.
Uniqueness
This combination of functional groups allows for diverse reactivity and makes it a valuable compound in various fields of research .
属性
CAS 编号 |
58668-50-1 |
|---|---|
分子式 |
C13H9N3O5 |
分子量 |
287.23 g/mol |
IUPAC 名称 |
5-nitro-2-(pyridine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H9N3O5/c17-12(11-3-1-2-6-14-11)15-10-5-4-8(16(20)21)7-9(10)13(18)19/h1-7H,(H,15,17)(H,18,19) |
InChI 键 |
RDVSKBWIAVWVLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)

![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)


![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)

![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)
![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)
